N-(4-bromo-2-methylphenyl)-2-methylpentanamide
Overview
Description
N-(4-bromo-2-methylphenyl)-2-methylpentanamide is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-methylpentanamide typically involves the bromination of 2-methylphenyl compounds followed by amide formation. One common method involves the reaction of 4-bromo-2-methylphenylamine with 2-methylpentanoyl chloride under controlled conditions to form the desired amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent amide formation using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-methylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids.
Reduction: Formation of reduced amide derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-methylpentanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- 4-Bromo-N-(2-methylphenyl)benzenesulfonamide
- 2-Bromo-N-(4-methylphenyl)acetamide
Uniqueness
N-(4-bromo-2-methylphenyl)-2-methylpentanamide is unique due to its specific substitution pattern and the presence of a pentanamide chain, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-methylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-4-5-9(2)13(16)15-12-7-6-11(14)8-10(12)3/h6-9H,4-5H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPXUSXYQIMEFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C=C(C=C1)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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